molecular formula C6H9N3O B121795 Toxopyrimidine CAS No. 73-67-6

Toxopyrimidine

Cat. No. B121795
CAS RN: 73-67-6
M. Wt: 139.16 g/mol
InChI Key: VUTBELPREDJDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Toxopyrimidine is not a specific chemical entity but rather a term that could be used to describe pyrimidine derivatives related to the study of the protozoan parasite Toxoplasma gondii. This parasite is known for causing severe congenital birth defects and fatal toxoplasmic encephalitis in immunocompromised individuals. The term "toxopyrimidine" could hypothetically refer to pyrimidine analogs that have been studied for their potential to inhibit the growth of T. gondii or for their role in the parasite's metabolism and virulence .

Synthesis Analysis

The synthesis of pyrimidine analogs relevant to T. gondii involves various chemical reactions. For instance, 2,4-diaminothieno[2,3-d]pyrimidine analogs, which are potential inhibitors of the parasite's dihydrofolate reductase (DHFR), are synthesized by reacting 2-amino-3-cyanothiophenes with chloroformamidine hydrochloride . Similarly, 6-substituted 2,4-diaminopyrido[3,2-d]pyrimidine analogs are synthesized from 3-amino-6-(arylamino)-2-pyridinecarbonitriles through a thermal cyclization process . These synthetic routes are crucial for developing potential drugs against T. gondii.

Molecular Structure Analysis

The molecular structures of these pyrimidine analogs are characterized by variations in their substituents, which influence their biological activity. For example, the presence of a 3,4,5-trimethoxy or 2,5-dimethoxy substitution pattern in the aryl moiety of 2,4-diaminothieno[2,3-d]pyrimidines affects their binding affinity to DHFR from T. gondii . The molecular structure also determines the selectivity of these compounds towards the DHFR of different organisms, which is essential for their potential use as therapeutic agents.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of toxopyrimidine analogs include nucleophilic aromatic substitution (S(N)Ar) to create functionalized oxacalix arenes and thiacalix arenes . The reactivity of the pyrimidine ring allows for the introduction of various functional groups, which can be strategically modified to enhance the compounds' inhibitory effects on the target enzymes of T. gondii.

Physical and Chemical Properties Analysis

The physical and chemical properties of these pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structures. These properties are critical for the compounds' bioavailability and efficacy as antimicrobial and anti-inflammatory agents . The optimization of these properties is a key aspect of the drug development process for treating toxoplasmosis and other related infections.

Scientific Research Applications

Antitoxoplasma Potential

Toxopyrimidine analogs have demonstrated significant antitoxoplasma potential in animal experiments. Notably, certain synthesized compounds led to a substantial decrease in parasite count in the liver and spleen, indicating their effectiveness in eradicating Toxoplasma infection. Furthermore, these compounds resulted in low or absent Toxoplasma antigen levels in serum and revealed ultrastructural changes in the parasite, indicating their potential as antitoxoplasma agents (Saudi et al., 2008).

Role in Virulence of Toxoplasma Gondii

Research has shown the importance of de novo pyrimidine biosynthesis for the growth and virulence of Toxoplasma gondii. Disrupting the pyrimidine biosynthesis pathway, specifically targeting enzymes like carbamoyl phosphate synthetase II, can result in significant attenuation of the parasite's virulence. This points to the potential of targeting this pathway for therapeutic purposes against parasitic protozoa (Fox & Bzik, 2002).

Enhancement of Body Resistance to Chemical Exposure

Toxopyrimidine derivatives have been studied for their role in enhancing the body's resistance to chemical factors. These compounds, based on pyrimidine derivatives, have shown potential in correcting chemical lesions in the body and are part of pharmacological complexes that are being evaluated for their protective efficacy (Bakirov et al., 2015).

Inhibitors of Calcium-Dependent Protein Kinase

Toxopyrimidine analogs have been optimized to inhibit the calcium-dependent protein kinase 1 (CDPK1) in Toxoplasma gondii. These inhibitors have shown correlation between their potency in inhibiting CDPK1 enzyme activity in vitro and blocking parasite growth in host cells. This provides a pathway for the development of more effective compounds for the treatment of diseases like toxoplasmosis (Lourido et al., 2013).

properties

IUPAC Name

(4-amino-2-methylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-8-2-5(3-10)6(7)9-4/h2,10H,3H2,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTBELPREDJDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80223275
Record name Toxopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-hydroxymethyl-2-methylpyrimidine

CAS RN

73-67-6
Record name 4-Amino-2-methyl-5-pyrimidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Toxopyrimidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5-Hydroxymethyl-2-Methylpyrimidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02022
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Toxopyrimidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Toxopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80223275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-amino-2-methylpyrimidin-5-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TOXOPYRIMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G62V17J09J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The following reactions comprise the biosynthesis of thiamine: Thiamine biosynthesis begins with purine metabolism. From here AIR synthetase, the fifth step in the pathway catalyzes the conversion of 5′-phosphoribosyl-N-formylglycinamidine (FGAM) to 5′-phosphoribosyl-5-aminoimidazole (AIR). 4-Amino-5-hydroxymethyl-2-methylpyrimidine is then formed in a series of reactions.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toxopyrimidine
Reactant of Route 2
Toxopyrimidine
Reactant of Route 3
Toxopyrimidine
Reactant of Route 4
Toxopyrimidine
Reactant of Route 5
Toxopyrimidine
Reactant of Route 6
Toxopyrimidine

Citations

For This Compound
412
Citations
T OKUDA, CC PRICE - The Journal of Organic Chemistry, 1958 - ACS Publications
The antimetabolite properties of toxopyrimidine1 (I) stimulated our earlier work leading to the discovery of interesting antimetabolite and anti-tumor activity in “methioprim”(Vffl).* 1-6 We …
Number of citations: 8 pubs.acs.org
G Rindi, V Perri, U Ventura - Nature, 1959 - nature.com
… (toxopyrimidine). In this communication we wish to report results obtained in an enzymatic study of the action of toxopyrimidine… seizures caused by injection of toxopyrimidine, and of rats …
Number of citations: 11 www.nature.com
S SHINTANI - The Journal of Vitaminology, 1956 - jstage.jst.go.jp
Abderhalden(1) discovered that 2-methyl-4-amino-5-hydroxymethyl-pyri midine produced a typical severe convulsion preventable by yeast and rice bran. Makino and Sasaki (2) also …
Number of citations: 4 www.jstage.jst.go.jp
K Makino, M Koike - Nature, 1954 - nature.com
… to that of toxopyrimidine. We have now attempted to find whether an analogous relation exists between toxopyrimidine phosphate (I) and pyridoxal phosphate (II) in an enzymic system. …
Number of citations: 17 www.nature.com
G Rindi, G Ferrari - Nature, 1959 - nature.com
… showed that the convulsive action of the toxopyrimidine could be overcome by … and toxopyrimidine showing the in vitro inhibition of tyrosine-decarboxylase by toxopyrimidine …
Number of citations: 31 www.nature.com
Y NISHIZAWA, T KODAMA… - The Journal of vitaminology, 1958 - jstage.jst.go.jp
RESULTS 1. The Effect of 2-Methyl-4-hydroxy-5-hydroxymethyl-pyrimidine(I) Twenty minutes after subcutaneous injection of 150ƒÊg/g OMP, 600ƒÊg/g of Ⅰ was injected …
Number of citations: 10 www.jstage.jst.go.jp
Y NISHIZAWA, T KODAMA, M MIYAKE - The Journal of Vitaminology, 1958 - jstage.jst.go.jp
Methods Healthy mice weighing 12-15g were used as the experimental animals. Vita-min B6 was administered by the intra peritoneal route in the form of pyri doxine (PIN). OMP and …
Number of citations: 14 www.jstage.jst.go.jp
H KOGUCHI - The Journal of vitaminology, 1962 - jstage.jst.go.jp
RESULTS 1. The Amount of TXP Needed for the Occurrence of Clonic Convulsion In order to determine the minimum amount of TXP needed for the occurrence of clonic convulsion (CC)…
Number of citations: 6 www.jstage.jst.go.jp
BG Haughton, HK King - Biochemical Journal, 1958 - ncbi.nlm.nih.gov
A new method of estimating ergothioneine in biological fluidsis described which depends on liberating trimethylamine from the thiol in alkaline solution and its determination as the …
Number of citations: 8 www.ncbi.nlm.nih.gov
KENI TORIGOE, T KINOSHITA - The Journal of Vitaminology, 1956 - jstage.jst.go.jp
It was reported by the authors (1-4) that B6 group-vitamins had a strong atoxopyrimidine action. Watanabe and Shintani (5) proved the antagonistic action between B6 group-vitamins …
Number of citations: 6 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.